molecular formula C15H17NO2 B1329208 4-(3-Ethoxyphenoxy)-3-methylaniline CAS No. 946698-89-1

4-(3-Ethoxyphenoxy)-3-methylaniline

Cat. No.: B1329208
CAS No.: 946698-89-1
M. Wt: 243.3 g/mol
InChI Key: JTDDAJGHRKVXFR-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenoxy)-3-methylaniline typically involves the reaction of 3-ethoxyphenol with 3-methylaniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where 3-ethoxyphenol reacts with 3-methylaniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides or alkyl groups onto the aromatic ring.

Scientific Research Applications

4-(3-Ethoxyphenoxy)-3-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.

    4-(3-Ethoxyphenoxy)aniline: Lacks the methyl group on the aniline moiety, which may affect its reactivity and applications.

    4-(3-Methoxyphenoxy)-3-methylaniline: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.

Uniqueness

4-(3-Ethoxyphenoxy)-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility in organic solvents, while the methylaniline moiety provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-13-5-4-6-14(10-13)18-15-8-7-12(16)9-11(15)2/h4-10H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDDAJGHRKVXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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